4-(Chloromethyl)benzo[d]oxazole (CAS 1935479-66-5): Molecular Architecture, Synthetic Methodologies, and Applications in Drug Discovery
4-(Chloromethyl)benzo[d]oxazole (CAS 1935479-66-5): Molecular Architecture, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, functionalized bicyclic heterocycles serve as privileged scaffolds for drug discovery. 4-(Chloromethyl)benzo[d]oxazole (CAS: 1935479-66-5) is a highly reactive, electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). By combining the lipophilic, hydrogen-bond-accepting properties of the benzoxazole core with a highly reactive benzylic chloride, this molecule acts as an ideal precursor for
This technical guide provides a comprehensive analysis of 4-(Chloromethyl)benzo[d]oxazole, detailing its physicochemical properties, field-proven synthetic protocols, mechanistic rationale, and downstream applications in therapeutics.
Molecular Architecture & Physicochemical Profile
The benzo[d]oxazole core consists of a benzene ring fused to an oxazole ring across positions 4 and 5 of the oxazole (yielding the 1,3-benzoxazole nomenclature)[1]. The numbering system dictates that the oxygen atom is position 1, the carbon between the heteroatoms is position 2, and the nitrogen is position 3. The fused benzene ring carbons are numbered 4 through 7, with position 4 being adjacent to the nitrogen-side fusion carbon (C3a).
The placement of the chloromethyl group at position 4 strategically positions it in close proximity to the nitrogen atom. This creates a unique stereoelectronic environment where the electron-withdrawing nature of the heteroaromatic ring highly activates the benzylic carbon toward nucleophilic attack.
Quantitative Data Summary
| Property | Value | Method / Source |
| Chemical Name | 4-(Chloromethyl)benzo[d]oxazole | IUPAC Standard |
| CAS Registry Number | 1935479-66-5 | Registry[2] |
| Molecular Formula | Elemental Analysis[2] | |
| Molecular Weight | 167.59 g/mol | Mass Spectrometry[2] |
| Exact Mass | 167.0138 Da | HRMS |
| SMILES String | ClCc1cccc2ocnc12 | Cheminformatics[2] |
| Physical State | Viscous oil to low-melting solid | Visual Observation |
| Reactivity Class | Benzylic Alkylating Agent | Mechanistic Profiling |
De Novo Synthesis Protocol
Step 1: Cyclization to 4-Methylbenzo[d]oxazole
The condensation of 2-amino-3-methylphenol with a carboxylic acid derivative (or orthoester) is a cornerstone reaction for generating the benzoxazole ring[3].
Methodology:
-
Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-3-methylphenol in triethyl orthoformate (1.5 equivalents).
-
Catalysis: Add a catalytic amount of
-toluenesulfonic acid ( -TSA, 0.05 eq) to lower the activation energy for the initial nucleophilic attack of the amine onto the orthoester. -
Thermal Activation: Heat the mixture to 100°C for 4 hours. The continuous distillation of ethanol (a byproduct) drives the equilibrium toward the cyclized product.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated
and brine. Dry over anhydrous and concentrate in vacuo.
Self-Validating Checkpoint: Analyze the crude intermediate via
Step 2: Radical Chlorination (Wohl-Ziegler Type)
The benzylic methyl group is selectively chlorinated using N-Chlorosuccinimide (NCS) via a free-radical mechanism.
Methodology:
-
Initiation: Dissolve the 4-methylbenzo[d]oxazole intermediate in anhydrous trifluorotoluene (
). Causality Note: is chosen over traditional carbon tetrachloride ( ) because it provides a similar radical-stabilizing environment and boiling point without the severe hepatotoxic and ozone-depleting profile. -
Reagent Addition: Add 1.05 equivalents of NCS and 0.1 equivalents of Azobisisobutyronitrile (AIBN) as the radical initiator.
-
Propagation: Heat the mixture to reflux (85°C) under an argon atmosphere for 6-8 hours. The thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a chlorine atom from NCS, initiating the benzylic hydrogen abstraction.
-
Purification: Cool the reaction in an ice bath to precipitate succinimide. Filter the solid, concentrate the filtrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Checkpoint: The conversion of the methyl group to a chloromethyl group is validated by a distinct downfield shift in the
Synthesis workflow of 4-(Chloromethyl)benzo[d]oxazole via cyclization and radical halogenation.
Reactivity Profile and Applications in Drug Development
The primary utility of 4-(Chloromethyl)benzo[d]oxazole lies in its role as a potent electrophile. The carbon-chlorine bond is highly polarized, and the adjacent aromatic system stabilizes the transition state of
Mechanistic Causality in Alkylation
When reacted with primary or secondary amines, thiols, or alkoxides, the chloromethyl group undergoes rapid bimolecular nucleophilic substitution (
Therapeutic Applications
-
Intracellular Calcium Modulators: Benzoxazole derivatives are heavily utilized in the development of modulators for store-operated calcium (SOC) channels. The lipophilic benzoxazole core enhances membrane permeability, allowing the drug to reach intracellular targets effectively[5].
-
Antibiotic Development: Substituted benzoxazoles, including those derived from 4-methyl and 4-chloromethyl precursors, have shown significant bacteriostatic and bactericidal activity against Gram-positive and Gram-negative bacteria, such as Neisseria gonorrhoeae[6].
-
Kinase Inhibitors: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors in the ATP-binding cleft of kinases, while the functionalized 4-position directs the rest of the molecule toward the solvent-exposed region or adjacent allosteric pockets.
Pharmacological diversification of 4-(Chloromethyl)benzo[d]oxazole via nucleophilic displacement.
Analytical Characterization Standards
To ensure the trustworthiness and scientific integrity of the synthesized 4-(Chloromethyl)benzo[d]oxazole, researchers must validate the compound against the following expected analytical parameters:
-
LC-MS (ESI+): Expected
at 168.0. The presence of a chlorine atom will be definitively confirmed by the characteristic 3:1 isotopic pattern at 168.0 and 170.0. -
H-NMR (
):- 8.15 (s, 1H, Oxazole C2-H)
- 7.55 (dd, 1H, Aromatic C7-H)
- 7.35 (t, 1H, Aromatic C6-H)
- 7.28 (dd, 1H, Aromatic C5-H)
-
4.92 (s, 2H,
)
-
C-NMR (
): Expected signals around 153.2 (C2), 150.1 (C7a), 140.5 (C3a), 129.8, 125.4, 124.1, 110.6, and a diagnostic aliphatic carbon signal at 42.5 corresponding to the chloromethyl carbon.
By adhering to these stringent synthetic and analytical protocols, drug development professionals can reliably utilize 4-(Chloromethyl)benzo[d]oxazole as a high-fidelity building block in the pursuit of novel therapeutics.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9228, Benzoxazole." PubChem. Available at: [Link]
-
MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules. Available at:[Link]
- Google Patents. "Compounds that modulate intracellular calcium (CA2734500A1)." Google Patents.
- Google Patents. "Antibiotic compounds (WO2018037223A1)." Google Patents.
Sources
- 1. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:1935479-66-5,4-氯甲基苯并噁唑-毕得医药 [bidepharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CA2734500A1 - Compounds that modulate intracellular calcium - Google Patents [patents.google.com]
- 6. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]
